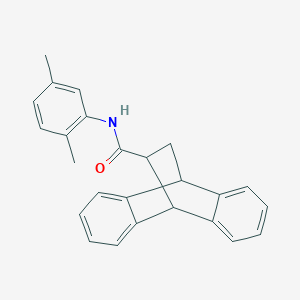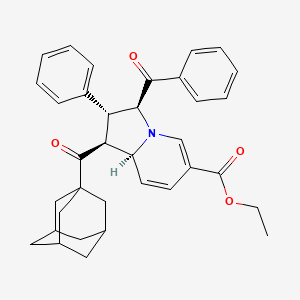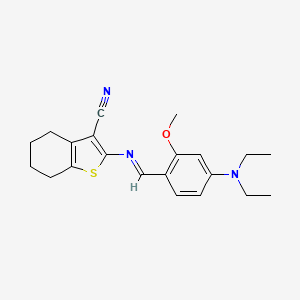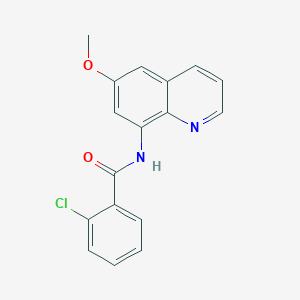![molecular formula C33H33N3O3 B11534993 (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile](/img/structure/B11534993.png)
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile is a complex organic molecule with a unique structure that combines adamantyl, dimethoxyphenyl, and dihydropyrroloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantylcarbonyl group, the introduction of the dimethoxyphenyl group, and the construction of the dihydropyrroloquinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile: is unique due to its complex structure, which combines multiple functional groups and structural motifs. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C33H33N3O3 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-(adamantane-1-carbonyl)-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C33H33N3O3/c1-38-26-9-7-24(14-27(26)39-2)29-30(31(37)32-15-20-11-21(16-32)13-22(12-20)17-32)36-25-6-4-3-5-23(25)8-10-28(36)33(29,18-34)19-35/h3-10,14,20-22,28-30H,11-13,15-17H2,1-2H3/t20?,21?,22?,28-,29-,30+,32?/m1/s1 |
InChI Key |
NVLYZQNVGIFIPK-MSVKWORNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole](/img/structure/B11534921.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11534937.png)
![N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11534942.png)

![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11534956.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534959.png)
![4-{4-[(1Z)-1-{(2Z)-[4-(dipropylamino)benzylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11534960.png)
![2-Methyl-N'-[(E)-[5-(pyridin-2-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11534961.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534974.png)



![3,3'-dimethyl-8,8'-bis{(E)-[(2-methylphenyl)imino]methyl}-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11534985.png)
